molecular formula C11H13BrO3 B3279884 Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate CAS No. 70200-16-7

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate

Cat. No. B3279884
CAS RN: 70200-16-7
M. Wt: 273.12 g/mol
InChI Key: AMCGFHIZMJGGHD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is a chemical compound with the molecular formula C11H13BrO2 . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio . The compound is also known by several synonyms, including ethyl 3-4-bromophenyl propanoate, 3-4-bromophenyl propionic acid ethyl ester, benzenepropanoic acid, 4-bromo-, ethyl ester, and others .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate can be represented by the SMILES notation: CCOC(=O)CCC1=CC=C(Br)C=C1 . This notation provides a way to represent the structure using ASCII strings. The InChI Key for this compound is STMHGPFYLQOGJD-UHFFFAOYSA-N , which is a unique identifier that can be used to search for the compound in chemical databases.


Physical And Chemical Properties Analysis

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is a solid compound with a molecular weight of 257.13 g/mol . The compound is colorless to pale-yellow to yellow-brown in its physical form .

Scientific Research Applications

Enzymatic Synthesis and Hydrolysis

  • Enzymatic Resolution : A study investigated the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using various enzymes. The use of an ultrasound bath led to a decrease in reaction time without significant changes in yield or enantiomeric excess, indicating its potential in enzymatic synthesis processes (Ribeiro, Passaroto, & Brenelli, 2001).

Molecular Structure and Crystal Studies

  • Crystal and Molecular Structure : The crystal and molecular structures of compounds related to ethyl 3-(4-bromophenyl)-3-hydroxypropanoate were studied. These studies are important for understanding the molecular interactions and stability of such compounds (Kaur et al., 2012).

Synthetic Applications in Chemistry

  • Synthesis of Novel Derivatives : Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate was used in the synthesis of new pyrazoline derivatives, which showed inhibitory activity against human carbonic anhydrase and acetylcholinesterase enzymes. This highlights its role in the development of potential therapeutic agents (Turkan et al., 2019).
  • Sequential Hydrogenation Processes : The compound was involved in the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, demonstrating its role in chemical synthesis processes that produce highly enantioselective compounds (Meng, Zhu, & Zhang, 2008).

Other Chemical Reactions and Studies

  • Acylation Reactions : Studies have been conducted on the acylation of derivatives of ethyl 3-(4-bromophenyl)-3-hydroxypropanoate, providing insights into complex chemical reactions and potential applications in synthesizing various chemical entities (Kato & Kimura, 1977).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 3-(4-bromophenyl)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCGFHIZMJGGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate

CAS RN

70200-16-7
Record name ethyl 3-(4-bromophenyl)-3-hydroxypropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl acetate (5.8 ml) was dissolved in tetrahydrofuran (80 ml), to which was then added 1.5M lithium diisoprypylamide/cyclohexane solution (43 ml) in nitrogen atmosphere at −70° C., and then the mixture was stirred for 15 min. 4-Bromobenzaldehyde (10.151 g)/tetrahydrofuran (10 ml) solution was added to the reaction mixture, which was then stirred for 30 min. A saturated aqueous solution of ammonium chloride was added thereto, and then it was extracted with in ethyl acetate. The resulting organic layer was washed with water, dried (over MgSO4) and evaporated. The resulting residue was purified by (NH) silica gel column chromatography (ethyl acetate/hexane system), to give the title compound as a yellow oil (11.906 g, yield; 80%).
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.151 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
43 mL
Type
solvent
Reaction Step Five
Yield
80%

Synthesis routes and methods II

Procedure details

Ethyl acetate (5.8 ml) was dissolved in tetrahydrofuran (80 ml), to which was then added 1.5M lithium diisopropylamide/cyclohexane solution (43 ml) in nitrogen atmosphere at −70° C., and then the mixture was stirred for 15 min. 4-Bromobenzaldehyde (10.151 g)/tetrahydrofuran (10 ml) solution was added to the reaction mixture, which was then stirred for 30 min. A saturated aqueous solution of ammonium chloride was added thereto, and then it was extracted with in ethyl acetate. The resulting organic layer was washed with water, dried (over MgSO4) and evaporated. The resulting residue was purified by (NH) silica gel column chromatography (ethyl acetate/hexane system), to give the title compound as a yellow oil (11.906 g, yield; 80%).
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
lithium diisopropylamide cyclohexane
Quantity
43 mL
Type
reactant
Reaction Step Two
Quantity
10.151 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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